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Compound of Interest

Compound Name: MM-102 trifluoroacetate

Cat. No.: B12509840

Get Quote

Executive Summary & Mechanistic Positioning

MM-102 (Trifluoroacetate salt) is a potent, peptidomimetic small molecule inhibitor designed to
disrupt the interaction between MLL1 (Mixed Lineage Leukemia 1) and WDR5 (WD Repeat
Domain 5). This interaction is critical for the catalytic activity of the MLL1 core complex, which

deposits the H3K4me3 (Histone H3 Lysine 4 trimethylation) mark—an epigenetic activator of
transcription.

In drug discovery, MM-102 serves as a precise chemical probe to validate the MLL1-WDR5
interface as a therapeutic target, particularly in leukemias harboring MLL1 gene
rearrangements (MLL-r).

Mechanistic Distinction

Unlike catalytic inhibitors (e.g., DOTLL inhibitors) or Menin-MLL inhibitors (which target the
Menin interface), MM-102 specifically occupies the central cavity of WDR5, mimicking the
MLL1 WIN (WDR5-Interaction) motif.
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Caption: Mechanism of Action. MM-102 competitively binds the WDR5 WIN site, preventing
MLL1 complex assembly and downstream HOXA9/MEIS1 expression.

Comparative Efficacy Analysis

When designing a screening cascade, it is crucial to select the correct comparator compounds
to validate specificity.

Table 1: MM-102 vs. Functional Alternatives
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Scientist's Note: While OICR-9429 also binds WDR5, MM-102 is often preferred for specific
MLL1 interrogation because OICR-9429 can disrupt other WDR5-dependent complexes (e.g.,

NSL/MOF), potentially confounding toxicity data.

Experimental Validation: Cell Models
A. Sensitivity Profile

The efficacy of MM-102 is highly context-dependent. It requires the presence of the MLL fusion

protein to demonstrate differential lethality.

e Sensitive Models (The "Go" Signal):

[¢]

[¢]

[e]

MOLM-13: (MLL-AF9 fusion).[1] Highly sensitive.

KOPN-8: (MLL-ENL fusion). Sensitive.

MV4-11: (MLL-AF4 fusion). Most sensitive. Expect IC50 ~0.4 uM - 1.0 uM after 7 days.
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» Resistant Models (The Negative Control):
o K562: (BCR-ABL driven). MLL1 is not the primary driver. IC50 > 25 puM.

o HL-60: (NRAS/Myc driven). Generally resistant.

B. Experimental Workflow (Self-Validating Protocol)

Because MM-102 functions via epigenetic reprogramming (depletion of H3K4me3), standard
24-48 hour cytotoxicity assays (MTT/CCK-8) will yield false negatives. The cells require time to
deplete existing methylated histones and downregulate HOX genes.
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Caption: The 7-Day Epigenetic Assay Workflow. Critical media refresh steps ensure sustained
compound pressure during histone turnover.

Detailed Protocols
Protocol 1: Handling MM-102 Trifluoroacetate

The "Trifluoroacetate" (TFA) designation indicates this is a salt form, which improves stability
but affects solubility.

» Reconstitution:
o Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

o Concentration: Prepare a 10 mM stock. (MW = 873 g/mol ).[2]
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o Procedure: Vortex vigorously. If particulates persist, warm to 37°C for 5 minutes.

o Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles (>3 cycles degrades
potency).

e Aqueous Dilution:
o Dilute into culture media immediately before use.

o Solubility Warning: MM-102 is hydrophobic. Do not exceed 0.1% DMSO final
concentration in the well to avoid solvent toxicity masking the drug effect.

Protocol 2: The "Epigenetic Lag" Viability Assay

Objective: Determine IC50 in MV4-11 cells.

e Seeding: Seed MV4-11 cells at low density (e.g., 2,000 cells/well in 96-well plate) in RPMI-
1640 + 10% FBS.

o Why? MLL-r cells grow fast. Starting low prevents overgrowth by Day 7.
e Treatment: Add MM-102 (0, 0.1, 0.5, 1, 5, 10, 50 uM).
e Maintenance (Day 3 or 4):

o Spin down plates (300xg, 5 min).

o Aspirate 50% media carefully.

o Add fresh media containing fresh MM-102 (maintain 1x concentration).

o Self-Validation: If cells in control wells are confluent, split them 1:2 or 1:4 and re-seed,
maintaining the drug concentration.

o Readout (Day 7): Use ATP-based luminescence (e.g., CellTiter-Glo) rather than colorimetric
MTT, as metabolic shifts can occur before death.
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Protocol 3: Pharmacodynamic Confirmation (Western
Blot)

Objective: Verify mechanism (H3K4me3 reduction).

Harvest: Collect 2x1076 cells after 4 days of treatment (2 uM MM-102).

Lysis: Use Nuclear Extraction Kit or high-salt RIPA buffer to ensure histone solubilization.
Normalization: Critical. Normalize by total H3 (Histone H3) protein, NOT just Beta-Actin.
o Primary Antibody: Anti-H3K4me3 (1:1000).

o Loading Control: Anti-Total H3 (1:2000).

Expected Result: >50% reduction in H3K4me3 signal relative to Total H3 compared to
DMSO control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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